

# An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine

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## Compound of Interest

Compound Name: 4-(3-Nitropyridin-2-yl)morpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-(3-Nitropyridin-2-yl)morpholine**. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data.

## Core Chemical Properties

**4-(3-Nitropyridin-2-yl)morpholine** is a heterocyclic compound featuring a morpholine ring attached to a 3-nitropyridine scaffold. This substitution pattern, particularly the presence of the electron-withdrawing nitro group, significantly influences the chemical reactivity and potential biological activity of the molecule.

## Quantitative Data Summary

Property	Value	Source
Molecular Formula	<chem>C9H11N3O3</chem>	N/A
Molecular Weight	209.20 g/mol	N/A
CAS Number	24255-27-4	N/A
Appearance	Yellow to light brown solid	N/A
Melting Point	65.5-74.5 °C	<a href="#">[1]</a>
Purity	Typically ≥98%	N/A

## Synthesis and Reactivity

The primary route for the synthesis of **4-(3-Nitropyridin-2-yl)morpholine** is through a nucleophilic aromatic substitution (SNAr) reaction.[\[2\]](#) This well-established method takes advantage of the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitro group at the 3-position.

## Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a plausible method based on the established reactivity of 2-halo-3-nitropyridines with amine nucleophiles.

### Materials:

- 2-Chloro-3-nitropyridine
- Morpholine
- A suitable organic solvent (e.g., ethanol, acetonitrile, or dimethylformamide)
- A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

### Procedure:

- In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in the chosen organic solvent.

- Add an equimolar amount or a slight excess of morpholine to the solution.
- Add an appropriate amount of the base to scavenge the HCl generated during the reaction.
- The reaction mixture is then typically heated under reflux for a period of time, which can range from a few hours to overnight, depending on the reactivity of the starting materials and the solvent used.
- Reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is then subjected to a standard aqueous workup, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Caption: Synthetic workflow for **4-(3-Nitropyridin-2-yl)morpholine**.

## Reactivity Profile

The chemical behavior of **4-(3-Nitropyridin-2-yl)morpholine** is largely dictated by the interplay between the electron-donating morpholine ring and the electron-withdrawing nitropyridine system. The nitro group can be a handle for further chemical transformations, such as reduction to an amino group, which would open up avenues for the synthesis of a diverse library of derivatives. The pyridine nitrogen can also be quaternized or oxidized.

## Spectral Characterization (Predicted)

While specific experimental spectra for **4-(3-Nitropyridin-2-yl)morpholine** are not readily available in the cited literature, the expected spectral characteristics can be predicted based on the known properties of the morpholine and 3-nitropyridine moieties.

## Expected $^1\text{H}$ NMR Spectral Data

- Pyridine Protons: Three distinct signals in the aromatic region (typically  $\delta$  7.0-9.0 ppm), showing characteristic coupling patterns for a 2,3-disubstituted pyridine. The proton ortho to the nitro group is expected to be the most downfield.
- Morpholine Protons: Two multiplets in the aliphatic region (typically  $\delta$  3.0-4.0 ppm), corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the oxygen of the morpholine ring.

## Expected $^{13}\text{C}$ NMR Spectral Data

- Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.
- Morpholine Carbons: Two signals in the aliphatic region, corresponding to the  $-\text{CH}_2\text{-N}$  and  $-\text{CH}_2\text{-O}$  carbons.

## Expected IR Spectral Data

- N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around  $1530\text{-}1550\text{ cm}^{-1}$  and  $1340\text{-}1360\text{ cm}^{-1}$ , respectively.
- C-N Stretching: Bands associated with the aryl-nitrogen and alkyl-nitrogen bonds.
- C-O-C Stretching: A strong band characteristic of the ether linkage in the morpholine ring, typically in the  $1100\text{-}1120\text{ cm}^{-1}$  region.
- Aromatic C-H Stretching: Signals above  $3000\text{ cm}^{-1}$ .
- Aliphatic C-H Stretching: Signals below  $3000\text{ cm}^{-1}$ .

## Expected Mass Spectrometry Data

- Molecular Ion Peak ( $\text{M}^+$ ): A prominent peak at  $\text{m/z} = 209$ .
- Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the nitro group ( $\text{NO}_2$ ), as well as cleavage of the morpholine ring.

## Potential Biological Activity and Signaling Pathways

Specific biological studies on **4-(3-Nitropyridin-2-yl)morpholine** have not been identified in the reviewed literature. However, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of biologically active compounds. [3] Derivatives of morpholine have demonstrated a variety of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.

The 3-nitropyridine moiety is also a key structural element in various bioactive molecules. The combination of these two pharmacophores in **4-(3-Nitropyridin-2-yl)morpholine** suggests a potential for biological activity. For instance, many kinase inhibitors feature a morpholine group, and the pyridine ring can act as a hinge-binding motif.

Given the structural alerts, it is plausible that this compound could be investigated for its potential as a kinase inhibitor or as a modulator of other cellular signaling pathways. Further research, including in vitro and in vivo screening, would be necessary to elucidate any specific biological effects and mechanisms of action.

Caption: Logical workflow for biological investigation.

## Safety Information

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

## Conclusion

**4-(3-Nitropyridin-2-yl)morpholine** is a readily accessible compound with interesting chemical features that make it a valuable building block for further synthetic elaborations. While its specific biological profile remains to be explored, its structural components suggest a potential

for interaction with biological targets. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their future investigations of this and related molecules.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
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